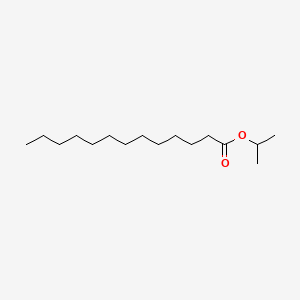
Isopropyl tridecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl tridecanoate is an ester compound formed from isopropyl alcohol and tridecanoic acid. It is a colorless, odorless liquid that is commonly used in various industrial and cosmetic applications due to its emollient properties and ability to act as a solvent.
准备方法
Synthetic Routes and Reaction Conditions
Isopropyl tridecanoate is typically synthesized through the esterification reaction between isopropyl alcohol and tridecanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond. The general reaction can be represented as follows:
C13H27COOH+C3H8O→C16H32O2+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and purity of the final product. The reaction conditions are carefully controlled to optimize yield and minimize by-products.
化学反应分析
Types of Reactions
Isopropyl tridecanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into isopropyl alcohol and tridecanoic acid.
Oxidation: Under strong oxidative conditions, the ester can be oxidized to produce carboxylic acids and other oxidation products.
Reduction: Although less common, reduction reactions can convert the ester into alcohols and other reduced forms.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Isopropyl alcohol and tridecanoic acid.
Oxidation: Carboxylic acids and other oxidation products.
Reduction: Alcohols and reduced esters.
科学研究应用
Isopropyl tridecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.
Medicine: Utilized in pharmaceutical formulations for its emollient properties.
Industry: Commonly found in cosmetics, personal care products, and as a lubricant in various industrial applications.
作用机制
The mechanism of action of isopropyl tridecanoate primarily involves its ability to act as an emollient and solvent. It helps to soften and smooth the skin by forming a barrier that prevents moisture loss. In pharmaceutical applications, it can enhance the delivery of active ingredients by improving their solubility and absorption.
相似化合物的比较
Isopropyl tridecanoate can be compared with other similar esters, such as:
Isopropyl myristate: Similar in structure but derived from myristic acid. It is also used as an emollient and solvent in cosmetics and pharmaceuticals.
Isopropyl palmitate: Derived from palmitic acid, it shares similar properties and applications but has a different fatty acid chain length.
Isopropyl stearate: Derived from stearic acid, it is used in similar applications but has a longer fatty acid chain, affecting its physical properties.
Conclusion
This compound is a versatile ester with numerous applications in various fields. Its unique properties make it valuable in industrial, cosmetic, and pharmaceutical formulations. Understanding its preparation, chemical reactions, and applications can help in leveraging its benefits in different scientific and industrial contexts.
属性
CAS 编号 |
28267-30-3 |
|---|---|
分子式 |
C16H32O2 |
分子量 |
256.42 g/mol |
IUPAC 名称 |
propan-2-yl tridecanoate |
InChI |
InChI=1S/C16H32O2/c1-4-5-6-7-8-9-10-11-12-13-14-16(17)18-15(2)3/h15H,4-14H2,1-3H3 |
InChI 键 |
CZYGEVQQOCNIML-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC(=O)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Amino-2-[(2-chlorophenyl)methyl]guanidine;hydroiodide](/img/structure/B13780392.png)

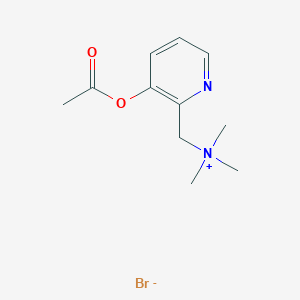
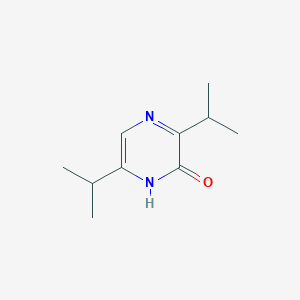
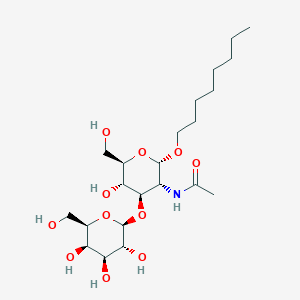

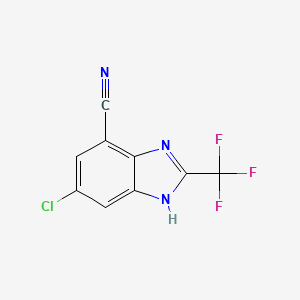
![1-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxycyclopent-2-ene-1-carbonitrile](/img/structure/B13780444.png)
![4-Nitro-2-[(2-(trifluoromethyl)benzoyl)amino]benzoic acid methyl ester](/img/structure/B13780446.png)
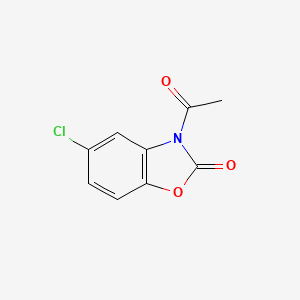
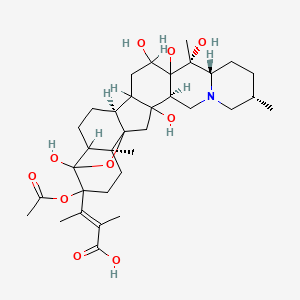
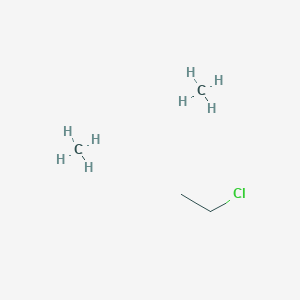
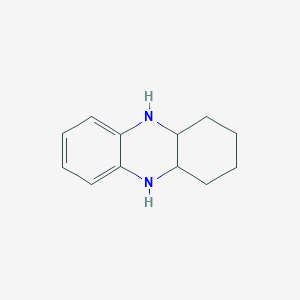
![4-(Bis{2-[(methanesulfonyl)oxy]ethyl}amino)benzoic acid](/img/structure/B13780483.png)
